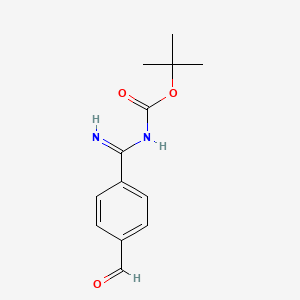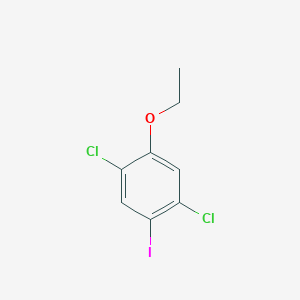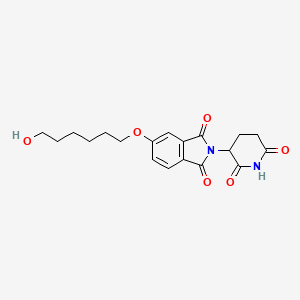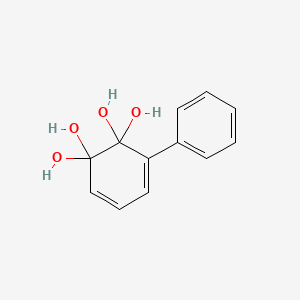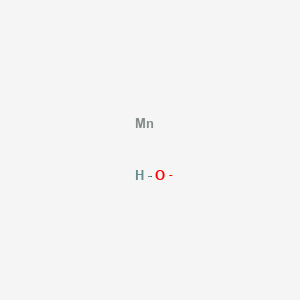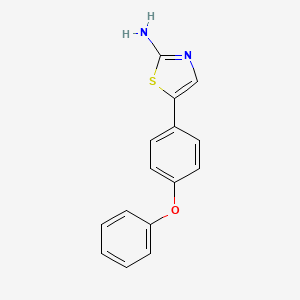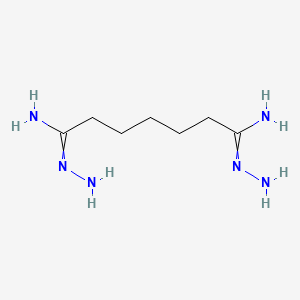
1-N',7-N'-diaminoheptanediimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE is a chemical compound with the molecular formula C7H18N6 and a molecular weight of 186.26 g/mol . This compound is known for its unique structure, which includes two imino-hydrazino groups attached to a pentane backbone. It is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE typically involves the reaction of pentane-1,5-dialdehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature to ensure the stability of the intermediate products .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The imino-hydrazino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted pentanes, and oxidized compounds .
Scientific Research Applications
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE involves its interaction with molecular targets through its imino-hydrazino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE include:
- 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE
- 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE
- 1,6-BIS(IMINO-HYDRAZINO-METHYL)HEXANE
Uniqueness
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE is unique due to its specific pentane backbone and the positioning of its imino-hydrazino groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Properties
CAS No. |
7707-21-3 |
|---|---|
Molecular Formula |
C7H18N6 |
Molecular Weight |
186.26 g/mol |
IUPAC Name |
1-N',7-N'-diaminoheptanediimidamide |
InChI |
InChI=1S/C7H18N6/c8-6(12-10)4-2-1-3-5-7(9)13-11/h1-5,10-11H2,(H2,8,12)(H2,9,13) |
InChI Key |
SSGMUQSPDITXAD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=NN)N)CCC(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
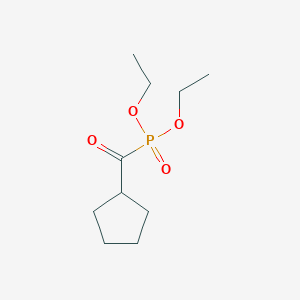


![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
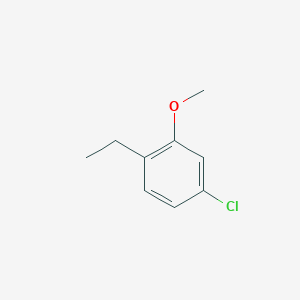
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)

